![molecular formula C26H24N4O3 B2633051 1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1023581-36-3](/img/structure/B2633051.png)
1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea” is a chemical compound with the molecular formula C26H24N4O3 . Its average mass is 440.494 Da and its monoisotopic mass is 440.184845 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound aren’t fully detailed in the available resources. The molecular formula is C26H24N4O3 , but properties such as melting point, boiling point, and density aren’t specified.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : A study by Lal et al. (1990) focused on creating novel compounds by reacting 1-(2-ary1ethyl)urea with malonic acid and phosphorus oxychloride, generating 2-chloro-6,7-dihydro-4H-pyrimido(2,1-a)isoquino1in-4-ones. This demonstrates the potential for synthesizing unique compounds with complex structures, which could have various applications (Lal, D'sa, Kulkarni, & D. Souza, 1990).
Development of Synthetic Methodologies : Research by Mujde, Özcan, & Balcı (2011) introduced a new method for preparing 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This study highlights the ongoing advancements in methodologies to synthesize complex structures related to isoquinolines, which can be critical in pharmaceutical and chemical research (Mujde, Özcan, & Balcı, 2011).
Pharmacological Applications : A 2011 study by Holladay et al. identified aryl phenyl ureas with a 4-quinazolinoxy substituent as potent inhibitors of mutant and wild-type BRAF kinase. This finding suggests the potential of structurally similar compounds in therapeutic applications, especially in targeting specific kinases related to diseases like cancer (Holladay et al., 2011).
Potential as Corrosion Inhibitors : Research by Mistry, Patel, Mayank J. Patel, & Jauhari (2011) on the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in 1 N HCl solutions indicates the potential use of similar urea derivatives as corrosion inhibitors. This highlights the diverse applications of such compounds beyond the pharmaceutical sector (Mistry, Patel, Mayank J. Patel, & Jauhari, 2011).
Investigation of Biological Activities : A study by Perković et al. (2016) on the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents suggests the potential of these compounds in antiproliferative activities against various cancer cell lines. This underscores the significance of urea derivatives in medicinal chemistry (Perković et al., 2016).
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-32-24-14-19-10-11-28-23(22(19)15-25(24)33-2)13-17-6-8-20(9-7-17)29-26(31)30-21-5-3-4-18(12-21)16-27/h3-9,12,14-15H,10-11,13H2,1-2H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICPBNKGCRCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2632968.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)
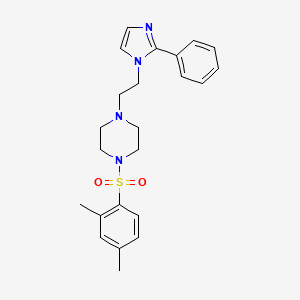
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)
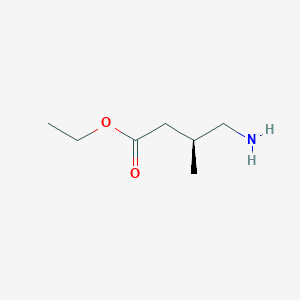
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)
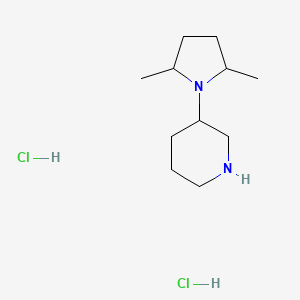
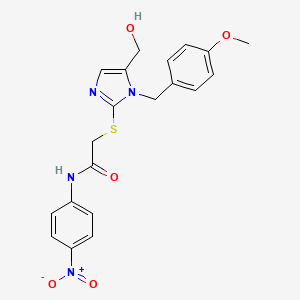
![3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid](/img/structure/B2632979.png)
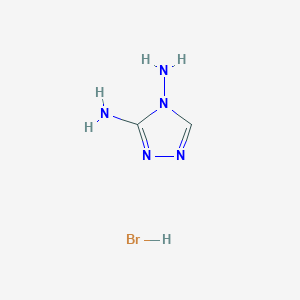
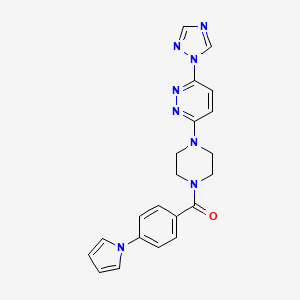

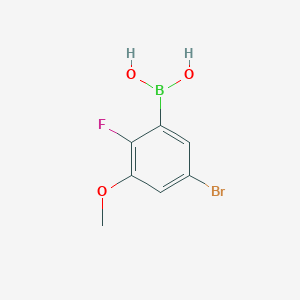
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2632988.png)